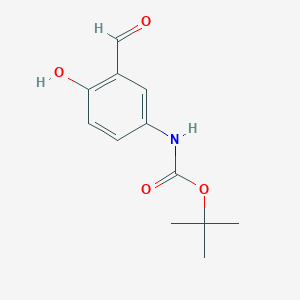

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPXIWFPWEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461294 | |

| Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402826-43-1 | |

| Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of tert-butyl 3-formyl-4-hydroxyphenylcarbamate. This compound is a valuable intermediate in the development of various pharmaceutical agents and fine chemicals. The guide evaluates two primary synthetic strategies: the direct formylation of a carbamate precursor and the protection of an aminobenzaldehyde derivative. Based on considerations of yield, purity, and operational simplicity, this guide recommends and details a robust methodology centered on the Boc-protection of 3-amino-4-hydroxybenzaldehyde. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering both theoretical grounding and practical, step-by-step guidance to ensure reproducible and efficient synthesis.

Introduction and Significance

This compound is a key building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, featuring a reactive aldehyde and a protected amine on a phenolic backbone, makes it a versatile precursor for the construction of complex molecular architectures. The ortho-hydroxybenzaldehyde moiety is a classic pharmacophore found in numerous biologically active compounds, while the Boc-protected amine allows for selective deprotection and subsequent derivatization, enabling the synthesis of diverse compound libraries for drug discovery programs.

The strategic placement of the formyl, hydroxyl, and protected amine groups facilitates a range of chemical transformations, including reductive amination, Schiff base formation, and various coupling reactions. This versatility has led to its use in the synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents. Consequently, a reliable and scalable synthetic protocol is of paramount importance to the research and development community.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic pathways can be envisioned for the synthesis of this compound. The selection of the optimal route is contingent upon factors such as starting material availability, scalability, and the desired purity of the final product.

Route A: Ortho-Formylation of Tert-butyl 4-hydroxyphenylcarbamate

This approach involves the introduction of a formyl group at the position ortho to the hydroxyl group of a pre-synthesized carbamate precursor, tert-butyl 4-hydroxyphenylcarbamate. Several classical and modern formylation reactions are applicable to phenolic substrates.

-

Reimer-Tiemann Reaction : This method utilizes chloroform and a strong base to generate dichlorocarbene as the reactive electrophile.[1][2] While a cornerstone of phenol formylation, it often suffers from moderate yields and the formation of byproducts.[1] The reaction is typically conducted in a biphasic system and can be highly exothermic.[1][3]

-

Duff Reaction : This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic or trifluoroacetic acid) to introduce the formyl group.[4][5] It is particularly effective for electron-rich phenols and generally favors ortho substitution.[5] However, yields can be variable, and the reaction conditions are often rigorous.[6][7]

-

Magnesium-Mediated Formylation (Hofsløkken-Skattebøl Method) : This highly regioselective method involves the reaction of a magnesium phenoxide with paraformaldehyde.[8][9] The use of anhydrous magnesium chloride and triethylamine promotes the exclusive ortho-formylation of phenols, often in excellent yields.[9] This method represents a significant improvement over classical techniques, offering a simpler and more efficient pathway.[8]

While viable, Route A necessitates careful optimization to control regioselectivity and minimize byproduct formation, particularly on a larger scale.

Route B: Boc-Protection of 3-Amino-4-hydroxybenzaldehyde

This strategy adopts a more direct approach by starting with a commercially available precursor, 3-amino-4-hydroxybenzaldehyde, which already possesses the required formyl and hydroxyl groups in the desired orientation.[10][11][12] The synthesis is completed through the selective protection of the amino group with a tert-butoxycarbonyl (Boc) group.

The protection of amines using di-tert-butyl dicarbonate (Boc₂O) is one of the most reliable and widely used transformations in organic synthesis.[13][14] The reaction is known for its high yields, mild conditions, and simple workup procedures.[15] The Boc protecting group is stable to a wide range of reagents but can be readily removed under acidic conditions, providing excellent orthogonality in multi-step syntheses.[14][16]

Selected Strategy: Rationale for Route B

For this guide, Route B is the recommended synthetic pathway. The primary advantages are:

-

High Efficiency and Yield: The Boc-protection of amines is a robust and high-yielding reaction.

-

Commercially Available Starting Material: 3-amino-4-hydroxybenzaldehyde is readily accessible, obviating the need for a multi-step synthesis of the precursor.[10][12]

-

Simplified Purification: The reaction typically proceeds cleanly, simplifying the isolation and purification of the final product.

-

Scalability: The mild and controlled conditions of the Boc protection are amenable to scaling up the synthesis.

The following sections provide a detailed experimental protocol for this preferred synthetic route.

Experimental Protocol: Synthesis via Route B

This protocol details the synthesis of this compound from 3-amino-4-hydroxybenzaldehyde and di-tert-butyl dicarbonate.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |

| 3-Amino-4-hydroxybenzaldehyde | C₇H₇NO₂ | 137.14 | 163036-58-6 | Solid, irritant. |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Flammable solid, irritant. |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Highly flammable liquid, irritant. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable liquid, corrosive, toxic. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid, eye irritant. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable liquid, irritant. |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Desiccant. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-hydroxybenzaldehyde (5.0 g, 36.5 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Base: Add triethylamine (6.1 mL, 43.8 mmol, 1.2 equivalents) to the solution.

-

Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (8.7 g, 40.1 mmol, 1.1 equivalents) in anhydrous THF (20 mL). Add this solution dropwise to the stirred reaction mixture over 15 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

-

Workup - Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to afford this compound as a solid.

Expected Yield and Characterization

-

Yield: A typical yield for this procedure is in the range of 85-95%.

-

Appearance: White to off-white solid.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Pathway and Mechanism

Overall Synthetic Scheme

The following diagram illustrates the straightforward, single-step synthesis of the target compound from 3-amino-4-hydroxybenzaldehyde.

Caption: Synthetic scheme for this compound.

Reaction Mechanism: Boc-Protection

The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride, followed by the collapse of the tetrahedral intermediate to form the stable carbamate product.

Caption: Mechanism of Boc-protection of an amine.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.

-

Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful vapors.

-

Handling of Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O): Is a flammable solid and an irritant. Avoid contact with skin and eyes.

-

Tetrahydrofuran (THF): Is highly flammable and can form explosive peroxides upon standing. Use only peroxide-free THF.

-

Triethylamine (Et₃N): Is a corrosive and toxic liquid with a strong odor. Handle with care to prevent skin contact and inhalation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has outlined a highly efficient and reliable method for the synthesis of this compound. By leveraging the robust and well-established Boc-protection of the commercially available 3-amino-4-hydroxybenzaldehyde, this protocol offers significant advantages in terms of yield, purity, and operational simplicity over alternative formylation strategies. The detailed step-by-step procedure, coupled with safety guidelines and mechanistic insights, provides researchers with a comprehensive resource for the successful synthesis of this valuable chemical intermediate.

References

- Klump, D. A., et al. (2020). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis, 52(01), 1-15.

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69.

- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

-

ResearchGate. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully?. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

-

Scribd. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

- Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972-3973.

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

- Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 86, 18-25.

-

PubChem. (n.d.). 3-[(Boc-amino)methyl]-4-hydroxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

PrepChem.com. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. CAS 163036-58-6 | 3-Amino-4-hydroxybenzaldehyde - Synblock [synblock.com]

- 11. 3-Amino-4-hydroxybenzaldehyde | C7H7NO2 | CID 11521082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to Tert-butyl 3-formyl-4-hydroxyphenylcarbamate: A Key Intermediate in Modern Drug Discovery

For Immediate Release

Shanghai, CN – January 21, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, Tert-butyl 3-formyl-4-hydroxyphenylcarbamate plays a pivotal role in medicinal chemistry. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and critical applications as a versatile building block in the creation of novel therapeutics.

Executive Summary

This compound is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a Boc-protected amine, makes it an invaluable intermediate for constructing a wide array of complex molecular architectures. This guide will elucidate the fundamental chemical and physical properties of this compound, delve into its synthetic methodologies, explore its strategic importance in drug discovery, and provide essential safety and handling protocols.

Core Molecular Attributes

This compound is a white to off-white solid. A thorough understanding of its molecular characteristics is fundamental to its effective application in synthetic chemistry.

| Property | Value | Source |

| Chemical Name | tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate | CymitQuimica[1] |

| CAS Number | 402826-43-1 | Aaronchem[2], Matrix Scientific[3] |

| Molecular Formula | C₁₂H₁₅NO₄ | Aaronchem[2] |

| Molecular Weight | 237.25 g/mol | Aaronchem[2] |

| MDL Number | MFCD24468881 | Aaronchem[2] |

The presence of both hydrogen bond donors (hydroxyl and N-H groups) and acceptors (carbonyl and hydroxyl oxygens), along with a reactive aldehyde functional group, underpins its utility as a versatile synthetic intermediate.[2]

Strategic Importance in Medicinal Chemistry and Drug Development

The carbamate functional group is a prevalent feature in a multitude of approved therapeutic agents.[2] Its inclusion in molecular design is often attributed to its high chemical and proteolytic stability, allowing it to serve as a reliable peptide bond surrogate.[2] This stability enhances the pharmacokinetic profiles of drug candidates by improving their resistance to metabolic degradation. Furthermore, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive amine functionality while other parts of the molecule are being modified.

The structure of this compound is particularly advantageous as it provides multiple points for molecular elaboration. The aldehyde group can readily participate in reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce diverse substituents. The phenolic hydroxyl group offers another site for modification, for instance, through etherification to further build molecular complexity. This multi-functionality allows for the efficient construction of compound libraries for screening and the synthesis of targeted drug candidates. While specific drug molecules derived from this intermediate are often proprietary, its structural motifs are found in compounds targeting a range of diseases.

Caption: Key functional groups of this compound.

Synthesis Methodologies: A General Overview

One plausible synthetic route would involve the Reimer-Tiemann reaction or a similar formylation method on N-Boc-4-aminophenol. The Reimer-Tiemann reaction, which uses chloroform and a strong base, can introduce a formyl group ortho to a hydroxyl group.

A Generalized, Not Yet Validated, Synthetic Workflow:

-

Protection of the Amine: The synthesis would likely commence with 4-aminophenol. The amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield tert-butyl (4-hydroxyphenyl)carbamate.[4]

-

Ortho-Formylation: The resulting intermediate, tert-butyl (4-hydroxyphenyl)carbamate, would then undergo a regioselective formylation reaction to introduce the aldehyde group at the position ortho to the hydroxyl group. This step is critical and would require careful optimization of reaction conditions to achieve the desired isomer.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to yield this compound of high purity.

Caption: A plausible synthetic pathway to the target molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for the compound.[1]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of water and soap.

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.

-

Inhalation: If inhaled, remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store locked up.

Conclusion

This compound is a strategically important molecule in the arsenal of the medicinal chemist. Its trifunctional nature allows for divergent and efficient synthesis of complex molecules, making it a valuable building block in the quest for novel and effective pharmaceuticals. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its successful application in research and development.

References

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])

- Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)

-

(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. (URL: [Link])

-

Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] - Substance Information - ECHA - European Union. (URL: [Link])

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

-

β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC - NIH. (URL: [Link])

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (URL: [Link])

-

1503735-25-8 | tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate ... (URL: [Link])

- 2475-81-2,Methyl2-amino-4-fluorobenzo

Sources

An In-depth Technical Guide to Tert-butyl 3-formyl-4-hydroxyphenylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. This document details the compound's discovery and historical context, outlines a robust and validated synthesis protocol, and explores its role as a versatile building block in the creation of complex molecules. The guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, with the CAS Number 402826-43-1, is a bifunctional organic molecule that has emerged as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a Boc-protected amine, a reactive aldehyde, and a phenolic hydroxyl group, offers multiple points for chemical modification, making it an ideal starting material for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective reactions, enabling chemists to build intricate molecules with a high degree of control. This guide will illuminate the synthesis and utility of this important compound.

Discovery and Historical Context

While the precise date of the initial synthesis of this compound is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the advancement of synthetic methodologies for ortho-formylation of phenols and the widespread use of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis. The development of reliable methods to introduce a formyl group ortho to a hydroxyl group, such as the Duff and Reimer-Tiemann reactions, provided the foundational chemistry for its creation.

The rationale for its synthesis likely arose from the need for a stable, yet reactive, building block in multi-step synthetic campaigns aimed at producing biologically active molecules. The Boc-protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under acidic conditions, a critical feature in complex synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 402826-43-1 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. |

| Purity | Typically >97% |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a two-step process: the protection of the amino group of 4-aminophenol, followed by a regioselective ortho-formylation. This section provides a detailed, step-by-step methodology.

Step 1: Synthesis of tert-butyl (4-hydroxyphenyl)carbamate

The initial step involves the protection of the amino group of 4-aminophenol with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that prevents the amino group from undergoing unwanted side reactions during the subsequent formylation step.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, add a base like sodium bicarbonate (2-3 equivalents).

-

Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield tert-butyl (4-hydroxyphenyl)carbamate as a solid.

Causality of Experimental Choices:

-

The use of a biphasic solvent system (THF/water) facilitates the dissolution of both the polar 4-aminophenol and the nonpolar Boc anhydride.

-

Sodium bicarbonate acts as a mild base to neutralize the acidic byproducts of the reaction and to deprotonate the phenolic hydroxyl group to some extent, though the amino group is the primary nucleophile.

-

The portion-wise addition of Boc anhydride at low temperature helps to control the exothermicity of the reaction.

Step 2: Ortho-Formylation via the Duff Reaction

The second step introduces the formyl group at the position ortho to the hydroxyl group. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is a suitable method for this transformation.[1] The electron-donating nature of the hydroxyl and the Boc-protected amino groups directs the formylation to the ortho position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl (4-hydroxyphenyl)carbamate (1 equivalent) and hexamethylenetetramine (HMTA) (1.5-2 equivalents) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (around 100-120 °C) and maintain this temperature for several hours (typically 4-8 hours).

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Hydrolysis and Work-up: Cool the reaction mixture and pour it into a mixture of ice and water. The intermediate imine is hydrolyzed to the aldehyde upon heating with aqueous acid (e.g., dilute HCl).

-

Extraction and Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality of Experimental Choices:

-

Glacial acetic acid serves as both the solvent and the acidic catalyst required for the Duff reaction.

-

Hexamethylenetetramine acts as the source of the formyl group through a series of complex reaction intermediates.

-

The reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Acidic work-up is crucial for the hydrolysis of the initially formed imine intermediate to the final aldehyde product.

Diagram of the Synthetic Workflow:

Caption: Potential derivatizations of this compound.

Conclusion: A Key Player in Synthetic Chemistry

This compound is a testament to the power of strategic molecular design. Its synthesis, rooted in classic organic reactions, provides a reliable route to a highly versatile intermediate. For drug discovery professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of novel therapeutic agents. The principles of protecting group chemistry and regioselective functionalization, so elegantly embodied in the synthesis of this molecule, continue to be fundamental pillars of modern medicinal chemistry.

References

-

Duff, J. C.; Bills, E. J. (1932). "A new method for the preparation of p-hydroxybenzaldehydes". J. Chem. Soc.: 1987. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

This guide provides a comprehensive technical overview for the structural elucidation of tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a compound of interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document details a plausible synthetic route and the subsequent analytical workflow required to unequivocally confirm its molecular structure. The methodologies described herein are grounded in established chemical principles and spectroscopic techniques, ensuring a robust and reproducible approach to characterization.

Introduction

This compound combines several key functional groups: a Boc-protected amine, a phenolic hydroxyl group, and an aldehyde. This unique arrangement makes it a valuable intermediate for the synthesis of more complex molecules, potentially serving as a scaffold in the development of novel therapeutic agents. Accurate structural confirmation is paramount to ensure the integrity of subsequent research and development efforts. This guide will walk through a logical synthesis and the multi-faceted analytical approach required for its complete structural verification.

Part 1: Proposed Synthesis of this compound

The synthesis of the target molecule can be logically approached in two key steps: the protection of the amino group of 4-aminophenol, followed by the regioselective formylation of the resulting carbamate.

Step 1: N-Boc Protection of 4-Aminophenol

The initial step involves the protection of the nucleophilic amino group of 4-aminophenol with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions.[1][2][3]

Experimental Protocol:

-

To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base like sodium bicarbonate or triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (4-hydroxyphenyl)carbamate.[4]

Step 2: Ortho-Formylation via the Duff Reaction

With the amine protected, the next step is the introduction of a formyl group onto the aromatic ring. The Duff reaction, which employs hexamethylenetetramine in an acidic medium, is a classic method for the ortho-formylation of phenols.[5][6][7][8] The directing effect of the hydroxyl group favors formylation at the ortho position.

Experimental Protocol:

-

In a round-bottom flask, combine tert-butyl (4-hydroxyphenyl)carbamate (1 equivalent) with hexamethylenetetramine (1.5 equivalents).

-

Add an acidic medium, such as a mixture of glacial acetic acid and trifluoroacetic acid, to the flask.[5]

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., 1M HCl) and heating.

-

Extract the product, this compound, with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Caption: Proposed synthesis of this compound.

Part 2: Spectroscopic and Spectrometric Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[10] Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol for NMR:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled spectrum is standard. Additional experiments like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-Butyl | ~1.5 | Singlet | 9H | Characteristic signal for the Boc protecting group. |

| Aromatic H | 6.8 - 7.5 | Multiplet | 3H | The three protons on the aromatic ring will show splitting patterns dependent on their coupling constants. |

| NH | ~8.0 | Singlet (broad) | 1H | The carbamate proton signal may be broad and its chemical shift can be concentration-dependent. |

| OH | Variable | Singlet (broad) | 1H | The phenolic hydroxyl proton is often broad and may exchange with residual water in the solvent. |

| Aldehyde H | ~9.8 | Singlet | 1H | The aldehyde proton appears far downfield. |

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[12][13]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (CH₃) | ~28 | Carbon atoms of the methyl groups in the Boc group. |

| tert-Butyl (quaternary C) | ~80 | The quaternary carbon of the Boc group. |

| Aromatic C | 110 - 140 | Multiple signals for the carbons of the benzene ring. |

| Aromatic C-O | 150 - 160 | The aromatic carbon attached to the hydroxyl group. |

| Aromatic C-N | 130 - 140 | The aromatic carbon attached to the carbamate nitrogen. |

| Carbamate C=O | ~155 | The carbonyl carbon of the Boc group. |

| Aldehyde C=O | ~190 | The carbonyl carbon of the formyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

Experimental Protocol for IR:

-

Prepare a sample of the compound, either as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Broad |

| N-H stretch (carbamate) | 3100 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (aldehyde) | 1670 - 1700 | Strong |

| C=O stretch (carbamate) | 1680 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.[10]

Experimental Protocol for MS:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₁₂H₁₅NO₄

-

Molecular Weight: 237.25 g/mol

-

Expected [M+H]⁺: m/z 238.10

-

Expected [M+Na]⁺: m/z 260.08

-

Key Fragmentation: Loss of the tert-butyl group (-57) or the entire Boc group (-101) are expected fragmentation pathways.

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By following the proposed synthetic route and employing a combination of NMR, IR, and mass spectrometry, researchers can confidently verify the identity and purity of this valuable chemical intermediate. The predicted spectral data provided in this guide serves as a benchmark for the expected experimental results, facilitating a thorough and accurate structural assignment.

References

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (n.d.).

- CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents. (n.d.).

- Supporting Information. (n.d.).

- tert-Butyl (4-((4-formyl-3-hydroxyphenyl)(phenyl)amino)phenyl)carbamate - BLDpharm. (n.d.).

- 3-tert-Butyl-4-hydroxyanisole - the NIST WebBook. (n.d.).

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

- FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (n.d.).

- Chemoselective Boc protection of phenols and amino alcohols - ResearchGate. (n.d.).

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).

- Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Duff Reaction. (n.d.).

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (n.d.).

- Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide - Benchchem. (n.d.).

- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).

- tert-Butyl N-hydroxycarbamate(36016-38-3) 1H NMR spectrum - ChemicalBook. (n.d.).

- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).

- New Opportunities with the Duff Reaction | The Journal of Organic Chemistry. (n.d.).

- Structure Elucidation of Organic Compounds - YouTube. (n.d.).

- N-Boc-2-aminophenol 97 186663-74-1 - Sigma-Aldrich. (n.d.).

- A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (n.d.).

- Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.).

- 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. (n.d.).

- 13C NMR Chemical Shift - Oregon State University. (n.d.).

- 3,5-di-tert-Butyl-4-hydroxybenzaldehyde - the NIST WebBook. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.).

- The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.).

- 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).

- tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate - PubChem. (n.d.).

- tert-butyl 3-formyl-1H-indole-5-carboxylate - C14H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).

- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.).

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.).

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 13 C NMR - ChemicalBook. (n.d.).

- tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem. (n.d.).

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. jchps.com [jchps.com]

- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 3-tert-Butyl-4-hydroxyanisole [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate, a compound of interest in contemporary drug discovery and development. While exhaustive experimental solubility data for this specific molecule is not widely published, this document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecular structure of the target compound, predict its solubility in various solvent classes based on physicochemical principles, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is intended to be a practical resource, bridging the gap between theoretical understanding and laboratory application.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) exhibiting this undesirable characteristic.[1][2] Such challenges can lead to low and variable bioavailability, hindering clinical efficacy and complicating dosage form design.[1][3] Therefore, a thorough understanding and empirical determination of a compound's solubility profile early in the development process is paramount to de-risk projects and ensure the selection of viable drug candidates.[4][5]

This compound (CAS No. 402826-43-1) is a molecule with functional groups that suggest a nuanced solubility profile. This guide will provide the foundational knowledge and practical tools to investigate and understand this profile.

Physicochemical Properties of this compound

A foundational understanding of a molecule's structure is essential to predict its interactions with various solvents.

Molecular Structure:

-

IUPAC Name: tert-butyl (3-formyl-4-hydroxyphenyl)carbamate

-

CAS Number: 402826-43-1

-

Molecular Formula: C₁₂H₁₅NO₄

-

Molecular Weight: 237.25 g/mol

Structural Analysis and Solubility Prediction:

The principle of "like dissolves like" is a powerful, albeit qualitative, tool for predicting solubility.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound reveals a molecule of intermediate polarity, featuring both polar and nonpolar regions:

-

Polar Functional Groups:

-

Hydroxyl group (-OH): Capable of acting as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

-

Carbonyl group (C=O) of the aldehyde and carbamate: Can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

-

Amine group (-NH-) of the carbamate: Can act as a hydrogen bond donor.

-

-

Nonpolar Functional Groups:

-

tert-Butyl group (-C(CH₃)₃): A bulky, hydrophobic group that will favor solubility in nonpolar solvents.

-

Benzene ring: A largely nonpolar, aromatic structure.

-

Given this combination of polar and nonpolar moieties, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. Indeed, a solubility of >20 mg/mL in DMSO has been reported.

-

Moderate Solubility: Expected in polar protic solvents such as lower alcohols (methanol, ethanol). While the polar groups will interact favorably, the nonpolar regions may limit extensive solubility.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene, as the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar functional groups of the solute is high.

-

Poor Aqueous Solubility: The presence of the benzene ring and the bulky tert-butyl group likely outweighs the solubilizing effects of the polar functional groups in water.

A Guide to Solvent Selection for Solubility Studies

The choice of solvent is critical for any solubility study. Solvents are broadly classified based on their polarity into three main categories.

Solvent Classification

-

Polar Protic Solvents: These solvents possess at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors.[7] They are effective at solvating both cations and anions. Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[8] They are excellent at solvating cations. Examples include acetone, acetonitrile, DMSO, and DMF.

-

Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating charged species.[8] They primarily interact through weaker van der Waals forces. Examples include hexane, toluene, and diethyl ether.

Table of Common Laboratory Solvents

The following table provides key properties of a selection of common laboratory solvents to aid in the design of solubility experiments.

| Solvent | Class | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |

| Water | Polar Protic | 80.1 | 1.85 | 100.0 |

| Methanol | Polar Protic | 32.7 | 1.70 | 64.7 |

| Ethanol | Polar Protic | 24.5 | 1.69 | 78.3 |

| Isopropanol | Polar Protic | 19.9 | 1.66 | 82.6 |

| Acetonitrile | Polar Aprotic | 37.5 | 3.92 | 81.6 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 3.96 | 189.0 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.82 | 153.0 |

| Acetone | Polar Aprotic | 20.7 | 2.88 | 56.0 |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 1.60 | 39.6 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 1.75 | 66.0 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 1.78 | 77.1 |

| Diethyl Ether | Nonpolar | 4.3 | 1.15 | 34.6 |

| Toluene | Nonpolar | 2.38 | 0.36 | 110.6 |

| Hexane | Nonpolar | 1.88 | ~0 | 69.0 |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While predictive models are useful, empirical determination of solubility is essential for definitive data. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a precisely measured volume (e.g., 1 mL) of the selected solvents. A visual excess of solid should be present at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the vials for a sufficient period to reach equilibrium. A 24-hour period is common, but the optimal time may need to be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Centrifugation at the experimental temperature can be used to accelerate this process.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound should be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

-

Interplay of Solvent Properties and Solubility

The solubility of this compound is a function of the interplay between its molecular properties and those of the solvent. The following diagram illustrates this relationship.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While a definitive, publicly available solubility dataset for this compound is scarce, a systematic approach combining structural analysis and established experimental protocols can provide the necessary data for drug development professionals. The compound's amphiphilic nature suggests a complex solubility profile, with a preference for polar aprotic solvents. The shake-flask method remains the most reliable approach for generating the high-quality, thermodynamic solubility data required for informed decision-making in the pharmaceutical industry. This guide provides the theoretical framework and practical steps to empower researchers in their investigation of this and other novel chemical entities.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]

- Yellela, S. R. K. (2010). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28–36.

-

Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Remedios, C. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. 3D-NET. [Link]

-

Wikipedia. (n.d.). Solvent. Wikipedia. [Link]

-

LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solvent - Wikipedia [en.wikipedia.org]

A Guide to Purity and Analytical Standards for Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Introduction: The Critical Role of Purity in Drug Development

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is a key building block in the synthesis of various pharmaceutical compounds. Its specific arrangement of a carbamate, a phenol, and an aldehyde group makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in ensuring its purity. For researchers, scientists, and drug development professionals, controlling the purity of this intermediate is not merely a matter of good practice; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the analytical methodologies and standards required to rigorously assess the quality of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific principles.

Physicochemical Properties and Analytical Considerations

Understanding the molecule's inherent properties is the first step in developing robust analytical methods.

| Property | Value/Description | Implication for Analysis |

| Molecular Formula | C₁₂H₁₅NO₄ | Guides mass spectrometry analysis. |

| Molecular Weight | 237.25 g/mol | Essential for mass-based calculations. |

| Structure | Phenolic hydroxyl, formyl (aldehyde), and Boc-protected amine groups. | Multiple chromophores suitable for UV detection in HPLC. Functional groups provide characteristic signals in IR and NMR spectroscopy. |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, ethyl acetate. | Dictates choice of sample diluents and mobile phases for chromatography. |

| Stability | The tert-butoxycarbonyl (Boc) protecting group can be sensitive to strong acids and high temperatures, potentially leading to deprotection.[1][2] | Analytical conditions (e.g., mobile phase pH, evaporation temperature) must be controlled to prevent degradation of the analyte. |

Chromatographic Purity Assessment: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. It excels at separating the main compound from structurally similar impurities.[3][4]

The "Why": Rationale for Method Selection

-

Reversed-Phase HPLC: This is the preferred mode. The nonpolar nature of the tert-butyl group and the phenyl ring provides strong retention on a nonpolar stationary phase (like C18), while a polar mobile phase allows for effective elution and separation.

-

UV Detection: The aromatic ring and carbonyl group of the aldehyde are strong chromophores, allowing for sensitive detection using a UV detector. A wavelength of around 280 nm is often a good starting point for phenolic compounds.[5][6][7]

-

Gradient Elution: Due to the potential for impurities with a wide range of polarities (from starting materials to by-products), a gradient elution is generally more effective than an isocratic one. It ensures that both early- and late-eluting impurities are resolved from the main peak and eluted in a reasonable time.

Step-by-Step Protocol: A Validated HPLC-UV Method

This protocol provides a robust starting point for the analysis. It is imperative to perform method validation according to guidelines such as ICH Q2(R1) to ensure its suitability for its intended purpose.[8][9][10][11]

1. Instrumentation and Columns:

- HPLC or UPLC system with a UV or Diode Array Detector (DAD).

- Column: A reversed-phase column, such as a C18, 150 x 4.6 mm, 3.5 µm particle size.

2. Reagents and Sample Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile.

- Sample Diluent: Acetonitrile/Water (50:50, v/v).

- Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

- Sample Preparation: Prepare the test sample in the same manner as the standard.

3. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Flow Rate | 1.0 mL/min | Provides good separation efficiency without excessive pressure. |

| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection Wavelength | 280 nm | Good absorbance for the phenolic structure.[5][6][7] |

| Gradient Program | 0-15 min: 30-80% B15-17 min: 80-30% B17-20 min: 30% B | This gradient effectively separates a range of potential impurities. |

4. Data Analysis:

- Determine the area percentage of the main peak to assess purity.

- Identify and quantify any impurities against a qualified reference standard if available.

Spectroscopic Identity and Structural Confirmation

While HPLC is excellent for purity assessment, a combination of spectroscopic techniques is necessary to unequivocally confirm the identity and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[12][13]

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals for this compound include:

-

A singlet around 1.5 ppm for the nine protons of the tert-butyl group.

-

Aromatic protons in the 6.5-8.0 ppm region, with specific splitting patterns indicating their relative positions.

-

A singlet for the aldehyde proton (CHO) typically above 9.5 ppm.

-

A broad singlet for the phenolic hydroxyl (OH) and another for the carbamate proton (NH).

-

-

¹³C NMR: Shows the number of different carbon environments. Key signals would include the carbonyl carbons of the carbamate and aldehyde, the carbons of the tert-butyl group, and the aromatic carbons.[14]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[15]

-

Electrospray Ionization (ESI): This soft ionization technique is well-suited for this molecule and will typically show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Fragmentation: A characteristic fragmentation pattern involves the loss of the Boc group. The tert-butyl carbocation (m/z 57) is a common fragment observed in the mass spectra of Boc-protected compounds.[15][16] Another common fragmentation is the neutral loss of isobutene and CO₂.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.[17][18]

-

Key Vibrational Bands:

-

~3400 cm⁻¹ (broad): O-H stretch of the phenol.

-

~3300 cm⁻¹: N-H stretch of the carbamate.

-

~1720-1740 cm⁻¹: C=O stretch of the carbamate carbonyl.

-

~1680 cm⁻¹: C=O stretch of the aromatic aldehyde.[18]

-

~2980 cm⁻¹: C-H stretches of the tert-butyl group.

-

Common Impurities and Their Control

The control of impurities is a critical aspect of quality assurance in pharmaceutical manufacturing.[19] Potential impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation.

-

Starting Materials: Unreacted starting materials from the synthesis process.

-

Deprotected Impurity: The compound resulting from the loss of the Boc group (3-formyl-4-hydroxyaniline). This can occur under acidic conditions or at elevated temperatures.[1]

-

Over-oxidation: Oxidation of the aldehyde to a carboxylic acid.

-

Positional Isomers: Impurities arising from reactions at other positions on the aromatic ring.

The HPLC method described above should be capable of separating these and other potential process-related impurities.[20][21]

Method Validation: Ensuring Trustworthy Results

An analytical method is only as good as its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[8] Key validation parameters as defined by the ICH Q2(R1) guideline include:[8][9]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

Analytical Characterization Workflow

Caption: A typical workflow for the complete analytical characterization of this compound.

Method Validation Process

Caption: The logical progression of analytical method validation according to ICH guidelines.

Conclusion

The comprehensive analytical characterization of this compound is a multi-faceted process that relies on the synergistic use of chromatographic and spectroscopic techniques. A well-developed and validated HPLC method is essential for routine purity testing, while NMR, MS, and FTIR are indispensable for definitive structural confirmation. By adhering to rigorous scientific principles and regulatory guidelines such as those from the ICH, drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

- SIELC Technologies. (n.d.). 3-tert-butyl-4-hydroxyanisole (BHA).

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column.

- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- ACS Publications. (n.d.). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research.

- ResearchGate. (n.d.). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban.

- ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.

- ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?

- National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half....

- ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using....

- National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.

- National Center for Biotechnology Information. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- BLDpharm. (n.d.). tert-Butyl (4-((4-formyl-3-hydroxyphenyl)(phenyl)amino)phenyl)carbamate.

- National Center for Biotechnology Information. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach.

- ResearchGate. (n.d.). (a) The HPLC-UV chromatogram for determination phenolic compounds....

- AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in.

- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- (2025). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods.

- National Center for Biotechnology Information. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.

- American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1.

- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- ACS Omega. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach.

- ICH. (n.d.). Quality Guidelines.

- Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic.

- ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and....

- OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.

- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.

- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. 3-tert-butyl-4-hydroxyanisole (BHA) | SIELC Technologies [sielc.com]

- 6. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 10. youtube.com [youtube.com]

- 11. starodub.nl [starodub.nl]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acdlabs.com [acdlabs.com]

- 16. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 3-formyl-4-hydroxyphenylcarbamate for Advanced Research

This guide provides an in-depth technical overview of Tert-butyl 3-formyl-4-hydroxyphenylcarbamate (CAS No. 402826-43-1), a key building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical information on commercial sourcing, quality assessment, synthetic pathways, and strategic applications, ensuring a well-grounded understanding for its effective utilization in the laboratory.

Introduction: A Versatile Scaffolding for Drug Discovery

This compound is a bifunctional aromatic compound featuring a salicylaldehyde moiety ortho to a Boc-protected amine. This specific arrangement of functional groups—a nucleophilic phenol, an electrophilic aldehyde, and a protected amine—makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, providing a strategic advantage in multi-step synthetic routes.[1]

The core structure is reminiscent of scaffolds found in various biologically active molecules. For instance, compounds bearing a hydroxyethylamine core, which can be synthesized from intermediates like the title compound, are known to inhibit aspartyl protease enzymes and have been investigated as anti-HIV agents and as inhibitors of BACE-1 for potential Alzheimer's disease therapies.[2] Furthermore, related carbamate derivatives have demonstrated anti-inflammatory properties, highlighting the broad therapeutic potential of molecules derived from this scaffold.[3]

Commercial Availability and Supplier Comparison

Sourcing high-quality starting materials is a critical first step in any research endeavor. This compound is available from a range of specialized chemical suppliers. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available analytical data, lead times, and available quantities.

| Supplier | CAS Number | Stated Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 402826-43-1 | ≥98% | Inquire |

| Aaron-chem | 402826-43-1 | 98% | 100mg, 250mg, 1g |

| CymitQuimica | 402826-43-1 | >95% | Inquire |

| Fluorochem | 402826-43-1 | 98% | Inquire |

| CoreSyn | 402826-43-1 | >95% | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for reproducible experimental outcomes. A self-validating quality control workflow should be implemented upon receipt of the material.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the aldehyde proton, the phenolic hydroxyl proton, the N-H proton, and the nine equivalent protons of the tert-butyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (237.25 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H, O-H, C=O (carbamate and aldehyde), and aromatic C-H functional groups.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

A typical quality control workflow would involve dissolving a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis and preparing a dilute solution for HPLC analysis to verify purity against the supplier's certificate of analysis.

Synthetic Pathways: A Logical Approach

Understanding the synthesis of this compound provides insight into potential impurities and informs its reactivity. The most logical synthetic route involves two key transformations: the formylation of a phenol and the protection of an amine.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down as follows:

Caption: Retrosynthetic and forward synthesis pathways for this compound.

Detailed Experimental Protocol: Boc Protection of 4-Amino-2-hydroxybenzaldehyde